molecular formula C17H13BrN2O B8507408 Pyrimidine, 5-bromo-2-(4-benzyloxyphenyl)- CAS No. 152915-90-7

Pyrimidine, 5-bromo-2-(4-benzyloxyphenyl)-

Cat. No.: B8507408
CAS No.: 152915-90-7
M. Wt: 341.2 g/mol
InChI Key: JBNYEPSNTIGHEL-UHFFFAOYSA-N
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Description

Pyrimidine, 5-bromo-2-(4-benzyloxyphenyl)- is a useful research compound. Its molecular formula is C17H13BrN2O and its molecular weight is 341.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrimidine, 5-bromo-2-(4-benzyloxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine, 5-bromo-2-(4-benzyloxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

152915-90-7

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

5-bromo-2-(4-phenylmethoxyphenyl)pyrimidine

InChI

InChI=1S/C17H13BrN2O/c18-15-10-19-17(20-11-15)14-6-8-16(9-7-14)21-12-13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

JBNYEPSNTIGHEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=C(C=N3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 104 g of 2,5-dibromopyrimidine, 100 g of 4-benzoxyphenylboronic acid, 4.75 g of Pd (10% on activated charcoal), 4.5 g of triphenylphosphene and 93 g of sodium carbonate in 1 l of toluene, 0.5 l of ethanol and 0.3 l of water is heated at 80° C. for 24 hours. After filtration, the organic phase is separated off and evaporated to dryness in vacuo. The residue is recrystallized from acetonitrile: 83 g of solids of melting point 153°-155° C.
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104 g
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100 g
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93 g
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1 L
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0.5 L
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0.3 L
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4.75 g
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Synthesis routes and methods II

Procedure details

10.43 g (0.044 mol) of 2,5-dibromopyrimidine, 10 g (0.044 mol) of 4-(phenylmethoxy)benzeneboronic acid, 253 mg (0.00044 mol) of Pd(dba)2, (0.001752 mol) of TPPTS and 9.3 g (0.0876 mol) of sodium carbonate are heated at 80° C. in 100 ml of toluene, 50 ml of ethanol and 30 ml of water for 48 hours. The palladium catalyst is subsequently separated at 80° C. from the reaction mixture by filtration. The lower aqueous phase of the reaction mixture is separated off at 80° C. before the organic phase is freed of the solvents on a rotary evaporator and is dried in a high vacuum. The crude product thus obtained is crystallized from acetonitrile (300 ml), giving 14.7 g (93% yield, based on 2,5-dibromopyrimidine) of 5-bromo-2-[4-(phenylmethoxy) phenyl]pyrimidine (content according to HPLC: 98%). ##STR23##
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10.43 g
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10 g
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9.3 g
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100 mL
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253 mg
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30 mL
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50 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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